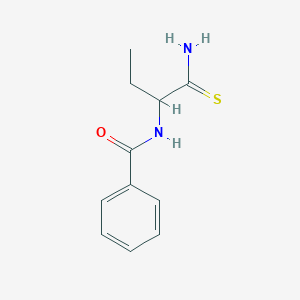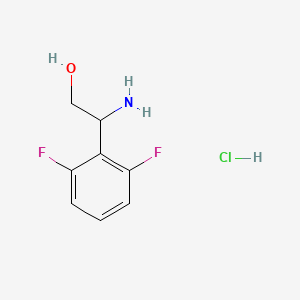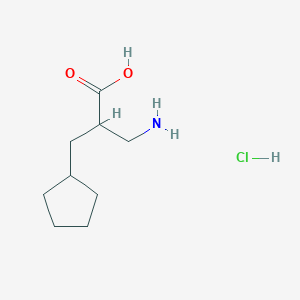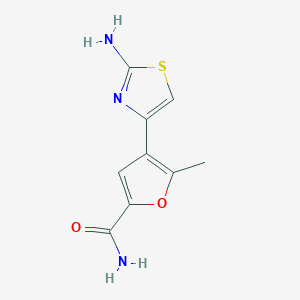![molecular formula C13H15N3OS B1525484 N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide CAS No. 1311314-25-6](/img/structure/B1525484.png)
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Übersicht
Beschreibung
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide is an organic compound with a complex structure. It includes a dimethylamino group, a pyrazol ring substituted with a 4-methylphenyl group, and a formamide group attached through a sulfanyl linkage. The structure and functional groups suggest it has significant potential in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several steps. One approach is the reaction of 4-methylphenylhydrazine with a formylating agent to form the 1-(4-methylphenyl)-1H-pyrazole intermediate. This intermediate is then treated with a sulfanyl reagent to introduce the sulfanyl group, followed by N,N-dimethylation of the formamide moiety.
Industrial Production Methods
In industrial settings, scalable methods involving continuous flow chemistry might be employed to achieve higher yields and purity. Optimization of reaction conditions such as temperature, solvent, and catalyst can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides and sulfones.
Reduction: : The formamide group can be reduced to corresponding amines under suitable conditions.
Substitution: : The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Electrophilic Substitution: : Reagents like bromine or nitric acid.
Major Products Formed
Depending on the reactions, major products can include:
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Various substituted pyrazoles from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide has several scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis for developing complex molecules.
Biology: : Investigated for its potential biological activities due to the presence of a pyrazole moiety.
Medicine: : Explored for its therapeutic potential, particularly in developing drugs targeting specific enzymes or receptors.
Industry: : Used in the synthesis of specialty chemicals and as a building block for advanced materials.
Wirkmechanismus
The compound's effects are typically mediated through interactions with specific molecular targets. For instance, its pyrazole ring may interact with certain enzymes or receptors, altering their activity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1-{[1-(4-phenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
N,N-dimethyl-1-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Uniqueness
Compared to similar compounds, N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide stands out due to the presence of the 4-methylphenyl group, which can influence its physical and chemical properties, including its solubility, reactivity, and potential biological activity.
There you have it: a detailed exploration of this compound. Got another compound you'd like to delve into?
Eigenschaften
IUPAC Name |
S-[1-(4-methylphenyl)pyrazol-4-yl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-4-6-11(7-5-10)16-9-12(8-14-16)18-13(17)15(2)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKUFVQRLRTILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)SC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
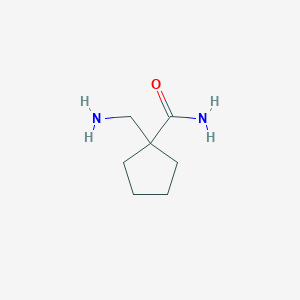
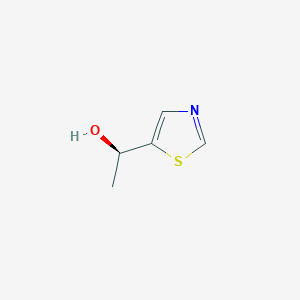
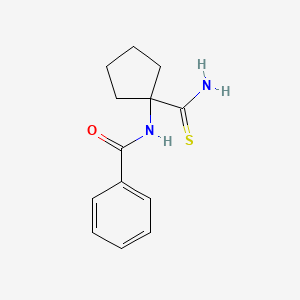
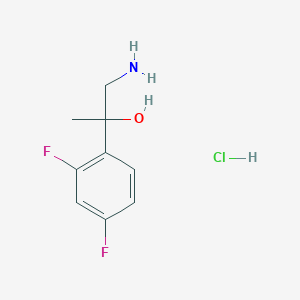
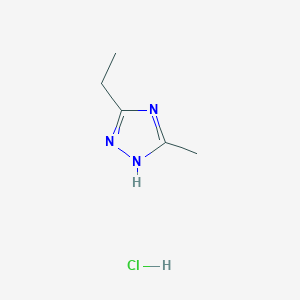
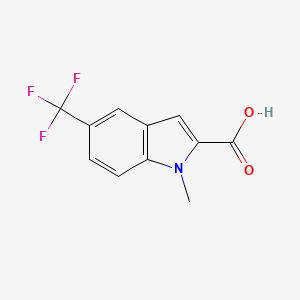
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
